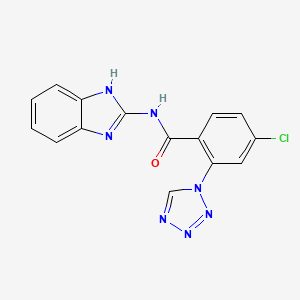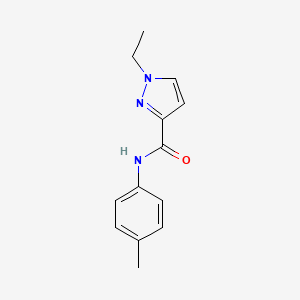![molecular formula C22H26N2O2 B6055379 N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide](/img/structure/B6055379.png)
N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP 47,497 has been the subject of extensive research due to its potential therapeutic applications, as well as its abuse potential.
Mécanisme D'action
N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide 47,497 acts as a potent agonist of the cannabinoid receptors, which are found throughout the body. When it binds to these receptors, it activates a variety of signaling pathways that are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and physiological effects:
N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide 47,497 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, as well as to have anti-convulsant and neuroprotective properties. It has also been shown to have potential applications in the treatment of various psychiatric disorders, such as anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide 47,497 has several advantages for use in laboratory experiments, including its high potency and selectivity for the cannabinoid receptors. However, it also has several limitations, including its potential for abuse and its lack of selectivity for other receptors in the body.
Orientations Futures
There are several potential future directions for research involving N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide 47,497. These include further studies of its potential therapeutic applications, as well as investigations into its mechanisms of action and potential side effects. Additionally, there is a need for the development of safer and more selective synthetic cannabinoids for use in scientific research.
Méthodes De Synthèse
N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide 47,497 can be synthesized using a variety of methods, including the reaction of 2-naphthoyl chloride with piperidine to form 1-(2-naphthoyl)-3-piperidinone, which is then reacted with cyclopropylamine to form the final product. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide 47,497 has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant properties, as well as potential applications in the treatment of various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
N-cyclopropyl-3-[1-(naphthalene-2-carbonyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(23-20-10-11-20)12-7-16-4-3-13-24(15-16)22(26)19-9-8-17-5-1-2-6-18(17)14-19/h1-2,5-6,8-9,14,16,20H,3-4,7,10-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGLVGMQPHVZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3C=C2)CCC(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-[1-(naphthalene-2-carbonyl)piperidin-3-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-difluoro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}benzamide](/img/structure/B6055301.png)
![N,4-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1,3-oxazole-5-carboxamide](/img/structure/B6055321.png)
![3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B6055325.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055331.png)
![2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055337.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B6055344.png)

![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6055352.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6055360.png)
![2-{1-[(2-phenylethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6055362.png)
![1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B6055385.png)
![ethyl 4-{3-[4-(azepan-1-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B6055405.png)
